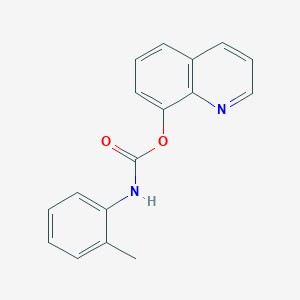

Quinolin-8-yl o-tolylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14577-73-2 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

quinolin-8-yl N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C17H14N2O2/c1-12-6-2-3-9-14(12)19-17(20)21-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3,(H,19,20) |

InChI Key |

MXJBBKMHCGJHBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Quinolin 8 Yl O Tolylcarbamate Systems

Elucidation of Catalytic Cycles in C-H Activation Processes

The catalytic cycles in C-H activation processes involving quinoline-based directing groups are predominantly orchestrated by transition metals such as palladium and ruthenium. mdpi.commdpi.com A general mechanism begins with the coordination of the metal catalyst to the nitrogen atom of the quinoline (B57606) ring and a heteroatom from the attached functional group, forming a chelate. rsc.orgscielo.br This coordination brings the metal center into close proximity to a specific C-H bond, typically at the C8 position of the quinoline or an ortho-position on an attached aryl ring.

For a palladium-catalyzed cycle, a Pd(II) species is often the active catalyst. The key step is the cleavage of the C-H bond to form a cyclometalated intermediate, often referred to as a palladacycle. researchgate.net This step can proceed through various pathways, including a concerted metalation-deprotonation (CMD) mechanism where a ligand on the palladium acts as an internal base. mdpi.com Following C-H activation, the coupling partner (e.g., an alkyne or aryl halide) coordinates to the metal center and undergoes migratory insertion into the Pd-C bond. The final step is typically a reductive elimination, which forms the new C-C or C-heteroatom bond, releases the functionalized product, and regenerates the active Pd(II) catalyst, often through an oxidative step from a Pd(0) intermediate. mdpi.comresearchgate.net In some cases, the cycle may involve a Pd(II)/Pd(IV) pathway, where an oxidant promotes the formation of a Pd(IV) intermediate prior to reductive elimination. researchgate.net

Similarly, ruthenium-catalyzed cycles also proceed via the formation of a key ruthenacycle intermediate. rsc.org An active Ru(II) complex, often generated in situ, coordinates to the substrate, leading to the formation of the metallacycle through C-H activation. rsc.orgacs.org Subsequent steps involve the insertion of a reaction partner, such as an alkene, into the Ru-C bond, followed by processes like β-hydride elimination or reductive elimination to yield the final product and regenerate the active ruthenium catalyst. rsc.org

Studies on Rate-Determining Steps in Palladium-Catalyzed Transformations

Identifying the rate-determining step (RDS) is crucial for understanding and optimizing palladium-catalyzed reactions. researchgate.netrsc.org In transformations involving directing groups like the quinoline moiety, the C-H bond cleavage is frequently identified as the RDS. mdpi.com

Mechanistic studies, including kinetic isotope effect (KIE) measurements, often point to the concerted metalation-deprotonation (CMD) pathway as the turnover-limiting step. mdpi.com A significant KIE value (kH/kD > 1) indicates that the C-H bond is broken during the slowest step of the reaction. For example, in the palladium-catalyzed arylation of quinoline N-oxides, a notable KIE suggested that the C-H activation follows a carboxylate-assisted CMD pathway and is the RDS. mdpi.com

| Catalyst System | Proposed Rate-Determining Step | Method of Investigation | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | C-H activation (CMD pathway) | Kinetic Isotope Effect (KIE) | mdpi.com |

| Pd(PPh₃)₄ | Ligand dissociation | Computational (DFT) studies | mdpi.com |

| Pd NPs on TiN | Product (phenol) desorption | Kinetic analysis, DFT studies | researchgate.netrsc.org |

Mechanistic Pathways of Ruthenium-Catalyzed Reactions

Ruthenium catalysts are highly effective for C-H functionalization reactions directed by the 8-aminoquinoline (B160924) group, a close structural analog of the quinolin-8-yl carbamate (B1207046) system. acs.org The mechanistic pathways typically involve the formation of a stable, five-membered ruthenacycle as a key intermediate. acs.orgnih.gov

A plausible catalytic cycle for the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes starts with the active [Ru(II)] catalyst. acs.org This catalyst coordinates to the quinoline nitrogen and undergoes oxidative addition of the N-H bond of the amide. acs.org Following this, C-H activation at the ortho-position of the benzamide (B126) ring occurs, eliminating an acid molecule and forming the five-membered metallacycle intermediate. acs.org

The subsequent steps involve the coordination and migratory insertion of an alkyne into the Ru-C bond, generating a seven-membered ruthenacycle intermediate. acs.org This is followed by reductive elimination, which forms the new heterocyclic ring of the isoquinolone product. An oxidant, such as Cu(OAc)₂, is often required to regenerate the active Ru(II) catalyst, completing the cycle. acs.orgnih.gov The isolation and characterization of the ruthenium-N-quinolin-8-yl-benzamide complex provides strong evidence for the crucial role of the bidentate chelation in guiding the reaction. acs.org

| Reaction Type | Catalyst System | Key Intermediate | Proposed Steps | Reference |

| Oxidative Annulation | {[RuCl₂(p-cymene)]}₂ / Cu(OAc)₂ | Five-membered ruthenacycle | Coordination, N-H activation, C-H activation, Alkyne insertion, Reductive elimination | acs.orgnih.gov |

| C5-Alkenylation | {Ru(p-cymene)Cl₂}₂ / AgSbF₆ | Ruthenacycle at C5-position | Coordination, C-H activation, Migratory insertion of alkene, β-hydride elimination | rsc.org |

| Remote C5-Sulfonation | Not specified | Radical intermediates | Bifunctional ruthenium-catalytic cycle | rsc.org |

Analysis of Decarboxylative Reaction Mechanisms

Decarboxylative reactions, where a carboxyl or carbamate group is removed as carbon dioxide, represent an important synthetic strategy. masterorganicchemistry.com In systems related to Quinolin-8-yl o-tolylcarbamate, such as vinyl or ethynyl (B1212043) cyclic carbamates, transition metals like palladium and copper are known to catalyze decarboxylation. mdpi.com

The mechanism for palladium-catalyzed decarboxylation of a vinyl cyclic carbamate typically begins with the coordination of the palladium catalyst to the substrate. mdpi.com This leads to the generation of a zwitterionic π-allyl palladium intermediate upon the loss of carbon dioxide. mdpi.comresearchgate.net This highly reactive intermediate can then be trapped by various electrophiles or nucleophiles to form a diverse range of products. A key feature of this transformation can be the intramolecular nucleophilic attack of an amide group at the central carbon of the π-allyl palladium intermediate. mdpi.com

For other carboxylic acids, decarboxylation can proceed through different pathways. For instance, silver-catalyzed decarboxylative chlorination is proposed to involve a cycle with proton-coupled electron transfer, oxidative decarboxylation, and chlorine abstraction steps. researchgate.net In some cases, the reaction may proceed via radical intermediates, where an acyloxy radical eliminates CO₂, and the resulting alkyl or aryl radical engages in further reactions. researchgate.netnih.gov The specific pathway is highly dependent on the substrate, catalyst, and reaction conditions. beilstein-journals.orgscielo.org.bo

Understanding Intermolecular and Intramolecular Processes

Distinguishing between intermolecular and intramolecular reactions is fundamental to understanding reaction mechanisms. An intermolecular reaction occurs between two or more separate molecular entities, while an intramolecular reaction involves different parts of the same molecule reacting with each other. quora.comyoutube.commasterorganicchemistry.com

In the context of C-H functionalization involving this compound, the process exhibits both intra- and intermolecular characteristics. The crucial C-H activation step is inherently an intramolecular process in terms of the directing group's role. The quinoline moiety covalently binds the substrate to the metal catalyst, forming a single complex. rsc.org This chelation brings the catalytic center and the target C-H bond into a fixed, close proximity, facilitating a cyclometalation reaction within that complex. rsc.orgmasterorganicchemistry.com This pre-organization reduces the entropic barrier compared to an intermolecular C-H activation, making the reaction more efficient and selective. mdpi.com

Role of Directing Group Assistance in Functionalization Reactions

The quinolin-8-yl group in this compound is a powerful directing group, a functionality that controls the regioselectivity of C-H functionalization reactions. sigmaaldrich.comrsc.org It acts as a bidentate chelating ligand, where the quinoline nitrogen and a heteroatom (oxygen or nitrogen) from the carbamate group coordinate to the transition metal center. acs.orgnih.gov

This chelation forms a stable five- or six-membered metallacycle intermediate, which is the cornerstone of its directing ability. rsc.orgacs.org By anchoring the metal catalyst to a specific location on the substrate, the directing group ensures that the C-H activation occurs at a predictable position due to spatial proximity. rsc.orgsigmaaldrich.com For substrates containing the N-(quinolin-8-yl) moiety, functionalization is often directed to the C5 position of the quinoline ring or the ortho-C-H bond of an attached aromatic ring. rsc.orgrsc.org

The use of such directing groups offers several advantages:

High Regioselectivity: It overcomes the challenge of differentiating between multiple C-H bonds that may have similar reactivity. rsc.org

Increased Efficiency: By creating a high effective concentration of the catalyst near the target bond, it accelerates the reaction rate. mdpi.com

Versatility: The 8-aminoquinoline moiety and its derivatives have been successfully employed in a wide array of transformations, including arylations, alkylations, and annulations, using various metal catalysts like palladium, ruthenium, and nickel. mdpi.comacs.orgoup.com

In essence, the directing group transforms a non-selective intermolecular reaction into a highly selective intramolecular one, making it a cornerstone of modern synthetic strategy. sigmaaldrich.com

Theoretical and Computational Studies on Quinolin 8 Yl O Tolylcarbamate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations are pivotal in understanding various aspects of Quinolin-8-yl o-tolylcarbamate.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process aims to find the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum, on the potential energy surface. By employing DFT methods, researchers can identify stable conformers and the transition states that connect them.

The conformational landscape of this compound is of particular interest due to the rotational freedom around the carbamate (B1207046) linkage and the tolyl group. Different orientations of the quinoline (B57606) and tolyl rings relative to the carbamate group can lead to various conformers with distinct energy levels. A systematic conformational search, followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can reveal the most stable conformations. The relative energies of these conformers provide insights into their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) |

| A | 178.5° | 0.00 |

| B | -5.2° | 1.25 |

| C | 85.3° | 3.40 |

Note: This data is illustrative and intended to represent typical results from DFT calculations.

DFT is a reliable method for predicting a range of spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the isotropic shielding tensors of nuclei, which are then converted to chemical shifts. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can aid in the assignment of experimental spectra.

UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, one can predict the λmax values in the UV/Vis spectrum. For this compound, these transitions are likely to be of π→π* and n→π* character, originating from the aromatic quinoline and tolyl rings, as well as the carbamate group.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies through DFT is a standard procedure to predict infrared (IR) and Raman spectra. The predicted frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include C=O stretching of the carbamate, N-H bending, and various aromatic C-H and C=C stretching and bending modes. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | 154.2 ppm |

| ¹H NMR Chemical Shift (N-H) | 8.1 ppm |

| UV/Vis λmax | 295 nm |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ |

Note: This data is for illustrative purposes.

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich quinoline and tolyl rings, while the LUMO may be centered on the carbamate group and the quinoline ring.

Charge Distribution: The distribution of electron density can be analyzed through methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can be used to study hyperconjugative interactions, charge transfer, and the nature of chemical bonds in this compound. For instance, NBO analysis can quantify the delocalization of lone pairs from the oxygen and nitrogen atoms of the carbamate group into adjacent antibonding orbitals.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative.

DFT-based reactivity descriptors can predict the most likely sites for electrophilic and nucleophilic attack. Fukui functions and condensed-to-atom Fukui indices can be calculated to determine the local reactivity of different atoms in this compound. This information is valuable for predicting the outcomes of chemical reactions involving this molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution).

For this compound, MD simulations can be used to:

Explore the conformational space and determine the relative populations of different conformers in a solvent.

Study the solvation of the molecule and the arrangement of solvent molecules around it.

Investigate the interactions of this compound with other molecules, such as biological macromolecules, to understand its potential as a ligand.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

For large systems, such as this compound interacting with an enzyme, full quantum mechanical calculations are computationally prohibitive. Quantum Mechanical/Molecular Mechanical (QM/MM) methods provide a solution by treating a small, chemically relevant part of the system (e.g., the substrate and the active site of the enzyme) with a high-level QM method, while the rest of the system (e.g., the bulk of the protein and solvent) is treated with a more computationally efficient MM force field.

QM/MM approaches would be particularly useful for studying:

The binding of this compound to a biological target.

The mechanism of a chemical reaction involving this compound in a complex environment, such as an enzyme-catalyzed hydrolysis of the carbamate bond.

By combining the accuracy of QM for the reactive center with the efficiency of MM for the surroundings, QM/MM simulations can provide detailed insights into the energetics and mechanisms of complex chemical processes.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. These studies help in identifying the most plausible reaction pathways and characterizing the transient species, such as transition states and intermediates, that are formed during a chemical transformation.

Detailed research findings from computational studies on analogous N-aryl carbamate and quinoline systems shed light on potential reaction mechanisms. For instance, in reactions involving C-H functionalization of the quinoline ring, a common mechanistic pathway involves the coordination of a metal catalyst to the nitrogen atom of the quinoline, followed by a C-H activation step. rsc.orgmdpi.com Computational models can elucidate the geometry of the transition state for this C-H activation, providing crucial information about the bond-breaking and bond-forming processes.

Another area of interest is the cyclization reactions of N-aryl carbamates, where an intramolecular nucleophilic attack can lead to the formation of new ring systems. rsc.org Theoretical calculations can determine the activation energy barriers for different possible cyclization pathways, thereby predicting the regioselectivity and stereoselectivity of the reaction. The transition state geometries in these reactions reveal the concerted or stepwise nature of the cyclization process.

A hypothetical reaction pathway for the intramolecular cyclization of this compound could be investigated using DFT calculations. The calculations would aim to locate the transition state structure and determine the activation energy. A representative data table summarizing such hypothetical findings is presented below.

| Reaction Pathway | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Concerted Cyclization | B3LYP/6-31G(d) | PCM (Toluene) | 25.8 |

| Stepwise Pathway - Intermediate Formation | B3LYP/6-31G(d) | PCM (Toluene) | 32.1 |

| Stepwise Pathway - Intermediate to Product | B3LYP/6-31G(d) | PCM (Toluene) | 15.4 |

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling provides quantitative insights into the feasibility and rate of chemical processes involving this compound. These models are constructed based on data obtained from computational chemistry calculations.

Kinetic modeling, on the other hand, is concerned with the rates of chemical reactions. The activation energy (Ea) obtained from transition state calculations is a key parameter in kinetic modeling. epa.govureaknowhow.com Using transition state theory, the rate constant (k) for a reaction can be estimated. This allows for the prediction of reaction times and the influence of temperature on the reaction rate.

For a process such as the thermal decomposition of this compound, computational modeling can be used to predict the thermodynamic and kinetic parameters. The results of such a hypothetical study are summarized in the following interactive data table.

| Parameter | Computational Method | Calculated Value | Unit |

|---|---|---|---|

| Enthalpy of Reaction (ΔH) | DFT/B3LYP | 15.2 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | DFT/B3LYP | -5.7 | kcal/mol |

| Activation Energy (Ea) | DFT/B3LYP | 35.1 | kcal/mol |

| Rate Constant (k) at 500 K | Transition State Theory | 1.2 x 10-4 | s-1 |

These theoretical and computational approaches provide a molecular-level understanding of the chemical behavior of this compound, guiding experimental work and the design of new chemical transformations. nih.gov

Coordination Chemistry of Quinolin 8 Yl Derivatives and Potential Ligand Applications

Quinolin-8-yl o-tolylcarbamate as a Chelating Ligand Precursor

This compound is structurally analogous to the well-known chelating agent 8-hydroxyquinoline (B1678124) (oxine). The fundamental chelating ability of 8-hydroxyquinoline and its derivatives arises from the proximate arrangement of the quinoline (B57606) nitrogen atom and the oxygen atom of the hydroxyl group at the 8-position. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion.

While direct studies on the use of this compound as a ligand precursor are limited in the available literature, its structural features suggest a high potential for such applications. The carbamate (B1207046) moiety, -O(C=O)NH(o-tolyl), attached to the 8-position of the quinoline ring, can be envisioned to act as a precursor to a chelating ligand in several ways. For instance, hydrolysis of the carbamate ester bond under appropriate conditions could yield the 8-hydroxyquinolinate anion in situ, which is a classic and potent chelating agent.

Alternatively, the carbamate group itself could participate in coordination, potentially offering different coordination modes compared to the parent 8-hydroxyquinoline. The presence of the o-tolyl group introduces steric bulk and electronic modifications that can influence the solubility, stability, and reactivity of the resulting metal complexes. The functionalization of the quinoline core is a well-established strategy to modulate the properties of the corresponding ligands and their metal complexes.

Exploration of Coordination Modes with Transition Metals (e.g., N,O-chelation)

The predominant coordination mode for 8-substituted quinoline ligands involving an oxygen donor atom is bidentate N,O-chelation. In the case of 8-hydroxyquinoline, deprotonation of the hydroxyl group leads to the formation of the 8-quinolinate anion, which coordinates to a metal center through the quinoline nitrogen and the phenolate (B1203915) oxygen. This N,O-chelation is a highly favorable coordination mode that results in the formation of stable metal complexes with a wide range of transition metals.

For this compound, should it act as a precursor through hydrolysis to 8-hydroxyquinoline, the resulting metal complexes would undoubtedly exhibit this characteristic N,O-chelation. However, considering the intact ligand, other coordination modes are conceivable. The carbonyl oxygen of the carbamate group could potentially act as a donor atom in conjunction with the quinoline nitrogen. This would also result in an N,O-chelation mode, though the stability and electronic properties of the resulting chelate ring would differ from that of the deprotonated 8-hydroxyquinoline.

Furthermore, the possibility of the carbamate nitrogen participating in coordination cannot be entirely ruled out under certain conditions, potentially leading to different and more complex coordination geometries. The specific coordination mode adopted would be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic effects imposed by the o-tolyl substituent.

Influence of Ligand Design on Metal Center Properties (e.g., Spin State, Geometry)

In the context of this compound, the introduction of the o-tolylcarbamate group at the 8-position of the quinoline ring, as opposed to a simple hydroxyl group, is expected to have a significant impact on the properties of any resulting metal complexes.

Electronic Effects: The carbamate group is electronically different from a hydroxyl group. The presence of the carbonyl and the tolyl-amino moieties will influence the electron density on the quinoline ring and the donor oxygen atom. This can alter the ligand field strength, which is a key factor in determining the spin state of transition metal ions. For example, a stronger ligand field is more likely to induce a low-spin state in metals like iron(II) and cobalt(II).

Steric Effects: The o-tolyl group introduces significant steric bulk near the coordination site. This steric hindrance can influence the coordination number and geometry of the metal center. For instance, bulky ligands often favor lower coordination numbers and can distort the geometry of the complex from ideal geometries (e.g., from octahedral to distorted octahedral or trigonal prismatic). This can have profound effects on the reactivity and spectroscopic properties of the complex.

A comparative overview of how ligand modifications in related quinoline systems can affect metal center properties is presented in the table below.

| Ligand Feature | Potential Influence on Metal Center | Example System (Analogous) |

| Substituent Position | Affects chelate ring stability and steric access to the metal. | 8-hydroxyquinoline vs. other isomers |

| Electronic Nature of Substituent | Modulates ligand field strength, influencing spin state and redox potential. | Electron-donating vs. electron-withdrawing groups on the quinoline ring |

| Steric Bulk of Substituent | Dictates coordination number and geometry; can create specific binding pockets. | Bulky groups near the coordination site can enforce tetrahedral or square planar geometries over octahedral. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For ligands like 8-hydroxyquinoline that require deprotonation, a base is often added to facilitate the formation of the anionic chelating agent.

For the synthesis of metal complexes using this compound, one could envision a similar approach. A general synthetic route would involve the reaction of the ligand with a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol, methanol, or acetonitrile. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the specific metal ion and ligand.

The characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the C=N of the quinoline ring and the C=O of the carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in the coordinated state.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the geometry and electronic structure of the metal center.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion.

While specific data for metal complexes of this compound is not available, the table below summarizes typical characterization data for a hypothetical N,O-chelated complex based on known quinoline derivatives.

| Technique | Expected Observation for a Hypothetical [M(this compound)₂] Complex |

| IR Spectroscopy | Shift in the C=N stretching frequency of the quinoline ring upon coordination. Shift in the C=O stretching frequency of the carbamate group if it is involved in coordination. |

| ¹H NMR (for diamagnetic M) | Shifts in the chemical shifts of the quinoline and tolyl protons upon coordination. |

| Elemental Analysis | Experimental percentages of C, H, N, and M consistent with the calculated values for the proposed formula. |

| Magnetic Susceptibility | A magnetic moment corresponding to the expected number of unpaired electrons for the specific transition metal and its coordination environment. |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Quinoline-Derived Linkers

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the geometry and chemical nature of both the metal and the organic linker. Quinoline derivatives have been successfully employed as linkers in the construction of CPs and MOFs. mdpi.com

Quinoline-based linkers are attractive for the synthesis of CPs and MOFs for several reasons:

Rigidity: The rigid quinoline backbone can lead to the formation of robust and porous frameworks.

Functionality: The quinoline ring can be functionalized to introduce specific properties, such as luminescence or catalytic activity.

Coordination Versatility: Quinoline derivatives can offer various coordination modes, leading to diverse network topologies.

While this compound itself has not been reported as a linker in CPs or MOFs, its structural features suggest potential in this area. To be an effective linker, a ligand typically needs to have multiple coordination sites that can connect to different metal centers. If this compound were to be functionalized further, for example, by introducing a carboxylic acid group on the tolyl ring, it could act as a multidentate linker capable of forming extended networks. The quinoline N and carbamate O could coordinate to one metal center, while the carboxylate group could bind to another, propagating the network structure. The inherent properties of the quinoline moiety, such as its potential for luminescence, could then be incorporated into the resulting MOF.

Role of Quinoline-Based Ligands in Modulating Reactivity and Selectivity in Metal-Mediated Processes

Quinoline-based ligands are widely used in catalysis to modulate the reactivity and selectivity of metal-mediated processes. The steric and electronic properties of the quinoline ligand can be fine-tuned to control the outcome of a catalytic reaction. For instance, chiral quinoline-based ligands are extensively used in asymmetric catalysis to achieve high enantioselectivity. researchgate.net

The role of the quinoline ligand in catalysis can be multifaceted:

Steric Control: Bulky substituents on the quinoline ring can create a specific chiral environment around the metal center, directing the approach of a substrate and leading to high stereoselectivity.

Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents on the quinoline ring can modify the electron density at the metal center. This, in turn, can affect the rate and mechanism of the catalytic reaction.

Stabilization of Catalytic Intermediates: The quinoline ligand can stabilize key intermediates in a catalytic cycle, thereby facilitating the desired transformation.

In the case of this compound, the o-tolylcarbamate group would exert both steric and electronic influences on a coordinated metal center. The bulky o-tolyl group could provide steric control, potentially influencing the selectivity of a catalytic reaction. The electronic nature of the carbamate group would modulate the Lewis acidity and redox potential of the metal center, which are critical parameters in many catalytic processes. While no catalytic applications of metal complexes of this compound have been reported, the extensive use of other functionalized quinoline ligands in catalysis suggests that this compound could be a valuable ligand for the development of new catalysts. nih.govresearchgate.net

Supramolecular Chemistry and Crystal Engineering of Quinolin 8 Yl O Tolylcarbamate Systems

Identification and Analysis of Intermolecular Interactions in Solid-State Structures

The solid-state architecture of quinolin-8-yl o-tolylcarbamate is governed by a variety of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, analysis of analogous quinoline (B57606) derivatives allows for a detailed prediction of the forces at play. These interactions include hydrogen bonding, π-π stacking, C-H···π interactions, and van der Waals forces.

Hydrogen Bonding: The carbamate (B1207046) moiety (-NHCOO-) is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is anticipated that N-H···O=C hydrogen bonds would be a prominent feature, linking molecules into chains or dimers. The quinoline nitrogen atom can also act as a hydrogen bond acceptor.

π-π Stacking: The planar aromatic rings of the quinoline and tolyl groups are prone to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are crucial in stabilizing the crystal lattice. The stacking can be either parallel-displaced or T-shaped, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. In related structures, such as N-(Quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are observed with a centroid–centroid distance of approximately 3.735 Å. nih.govnih.gov

Halogen Bonding: While not present in this compound itself, the introduction of halogen substituents onto the molecular framework could introduce halogen bonding as a significant directional interaction for crystal engineering purposes.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | N-H (carbamate) | C=O (carbamate) | 2.8 - 3.2 | Formation of chains or dimers |

| π-π Stacking | Quinoline/Tolyl ring | Quinoline/Tolyl ring | 3.3 - 3.8 | Stabilization of layered structures |

| C-H···π | Aromatic C-H | Quinoline/Tolyl π-system | 2.5 - 2.9 (H to ring centroid) | Fine-tuning of molecular packing |

| Van der Waals | All atoms | All atoms | N/A | Overall crystal cohesion |

Principles of Molecular Recognition and Self-Assembly in Quinoline-Carbamate Aggregates

Molecular recognition, the specific binding of molecules through non-covalent interactions, is the driving force behind the self-assembly of quinoline-carbamate aggregates. The functional groups present in this compound—the carbamate linker, the quinoline moiety, and the tolyl group—provide a blueprint for its self-assembly behavior.

The primary recognition event is anticipated to be the hydrogen bonding between the carbamate groups. The N-H donor and C=O acceptor sites are complementary, leading to the formation of robust supramolecular synthons. This directional and specific interaction guides the molecules to assemble into predictable patterns.

The quinoline and tolyl groups contribute to the self-assembly process through π-π stacking and C-H···π interactions. The shape and electronic properties of these aromatic systems influence their preferred orientation, leading to either face-to-face or edge-to-face arrangements. The interplay between the directional hydrogen bonds and the less directional but significant π-stacking interactions dictates the final three-dimensional architecture of the molecular aggregates.

Design and Fabrication of Supramolecular Architectures

The design and fabrication of novel supramolecular architectures based on this compound rely on a deep understanding of the intermolecular interactions discussed above. By modifying the molecular structure, it is possible to program the self-assembly process to yield desired solid-state structures with specific properties.

For instance, the introduction of substituents on the quinoline or tolyl rings can modulate the electronic properties of the π-systems, thereby influencing the strength and geometry of π-π stacking interactions. Furthermore, the addition of functional groups capable of forming other types of non-covalent interactions, such as halogen bonding, can provide additional control over the supramolecular assembly.

The fabrication of these architectures typically involves crystallization from solution. The choice of solvent can significantly impact the resulting crystal form, as solvent molecules can compete for hydrogen bonding sites or influence the solubility of the compound, thereby affecting the kinetics of crystal growth.

Crystal Engineering Approaches for Tailored Solid-State Forms

Crystal engineering provides a set of powerful strategies to control the solid-state structure and properties of molecular materials like this compound.

Supramolecular synthons are robust and predictable non-covalent interactions that can be used as building blocks in crystal design. For this compound, the carbamate N-H···O=C hydrogen bond is a key synthon. This interaction can be reliably used to form one-dimensional chains or zero-dimensional dimers. By understanding and utilizing these synthons, crystal engineers can design and synthesize new solid-state forms with a degree of predictability.

Cocrystallization involves the crystallization of a target molecule with a second molecule, known as a coformer, in a stoichiometric ratio. This strategy can be employed to modify the physical properties of this compound without altering its chemical structure. The choice of coformer is critical and is typically based on its ability to form complementary and robust supramolecular synthons with the target molecule. For example, coformers with strong hydrogen bond donor or acceptor groups could be used to create new hydrogen bonding patterns and, consequently, different crystal structures.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and bioavailability. A thorough investigation of the polymorphic landscape of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Host-Guest Chemistry with Quinoline-Carbamate Frameworks

A detailed examination of the scientific literature reveals a lack of specific research on the host-guest chemistry of frameworks derived from this compound. While the principles of supramolecular chemistry suggest that the quinoline and carbamate moieties could participate in forming cavities suitable for guest inclusion through intermolecular interactions such as hydrogen bonding and π-π stacking, dedicated studies to explore and confirm this potential have not been published.

Consequently, there are no specific research findings to report on the types of guest molecules that can be accommodated within a this compound host framework, the nature of the host-guest interactions, or the structural characteristics of any resulting inclusion complexes. The generation of a data table detailing these aspects is therefore not possible based on the current state of research.

Future research in this area would need to focus on the crystallization of this compound in the presence of various potential guest molecules to investigate the formation of clathrates or other inclusion compounds. Such studies would be the first step in characterizing the host-guest chemistry of this particular quinoline-carbamate system.

Catalytic Applications of Quinolin 8 Yl O Tolylcarbamate and Its Functional Analogs

Quinoline-Derived Ligands in Homogeneous Catalysis

Quinoline-based ligands are instrumental in homogeneous catalysis, where the catalyst and reactants exist in the same phase. semanticscholar.org Their efficacy stems from the nitrogen atom within the quinoline (B57606) ring, which can coordinate to a metal center. In 8-substituted analogs, a second donor atom, typically nitrogen or oxygen from an amide or carbamate (B1207046) group, allows for the formation of a stable five-membered metallacyclic intermediate. researchgate.netsemanticscholar.org This chelation effect not only stabilizes the catalytic species but also positions the metal center in close proximity to specific C-H bonds on the substrate, facilitating their activation. mdpi.com This principle of metal-ligand cooperation, where the ligand actively participates in the reaction mechanism, is central to the utility of these systems. mdpi.com The rigid structure of the quinoline scaffold provides a predictable and tunable platform for designing ligands that can control the steric and electronic environment of the metal catalyst, thereby influencing the outcome of the catalytic cycle. semanticscholar.orgmdpi.comnih.gov

Applications in Transition Metal-Catalyzed C-H Activation and Functionalization

The 8-aminoquinoline (B160924) moiety and its derivatives, including carbamates like Quinolin-8-yl o-tolylcarbamate, are among the most powerful directing groups for transition metal-catalyzed C-H bond activation and functionalization. researchgate.netsemanticscholar.orgresearchgate.net This strategy provides a highly atom- and step-economical approach to modifying complex molecules by directly converting inert C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. mdpi.comnih.gov

A variety of transition metals, including palladium, nickel, cobalt, and rhodium, have been successfully employed in these transformations. researchgate.netacs.orgresearchgate.net The bidentate coordination of the quinoline ligand to the metal center forms a stable cyclometallated intermediate, which directs the catalyst to selectively activate an ortho C-H bond on an attached aryl group or a C(sp³)–H bond in an aliphatic chain. acs.orgresearchgate.netchemrxiv.org This has enabled a wide array of functionalization reactions, such as arylation, olefination, alkylation, amination, and selenylation. researchgate.netnih.gov For instance, nickel-catalyzed C(sp³)–H arylation has been studied mechanistically, revealing the importance of paramagnetic Ni(II) species in the key C–H activation step. acs.orgchemrxiv.org Similarly, palladium catalysis has been used for C-H arylation, while cobalt complexes have been shown to catalyze C-H functionalization and annulation with alkynes. researchgate.netsemanticscholar.org

The table below summarizes representative examples of these transformations.

| Transition Metal | C-H Bond Type | Reaction Type | Key Findings |

| Palladium (Pd) | C(sp²)–H | Arylation, Olefination | Enables direct C-H arylation and sequential C-H olefination. researchgate.net |

| Nickel (Ni) | C(sp³)–H | Arylation | Mechanistic studies show paramagnetic Ni(II) species undergo the C-H activation step. acs.orgchemrxiv.org |

| Cobalt (Co) | C(sp²)–H | Annulation with Alkynes | N,N'-diaryl-N″-(quinolin-8-yl)guanidines were used for C-H functionalization/annulation. semanticscholar.org |

| Rhodium (Rh) | C(sp²)–H, C(sp³)–H | Various | Rhodium catalysts are used extensively for both sp² and sp³ C-H bond functionalization. researchgate.net |

| Copper (Cu) | C(sp²)–H | Amination, Selenylation | The 8-aminoquinoline directing group facilitates Heck-type coupling and selenylation. researchgate.net |

Role in Cyclization and Annulation Reactions

Beyond simple functionalization, quinoline-derived directing groups are pivotal in orchestrating more complex transformations like cyclization and annulation reactions. mdpi.comresearchgate.net These reactions construct new ring systems, which is a fundamental objective in organic synthesis for building molecular complexity. The process often begins with a directed C-H activation event, which is then followed by an intramolecular reaction with a tethered reactive partner, such as an alkyne or alkene, to forge the new cyclic structure. semanticscholar.org

For example, Co(II)-catalyzed C-H functionalization of N-arylguanidines bearing an 8-aminoquinoline directing group can be coupled with an annulation reaction with alkynes to afford indole (B1671886) guanidines. semanticscholar.org Similarly, various metal catalysts can promote the synthesis of quinoline scaffolds themselves through annulation strategies. mdpi.com Electrophilic cyclization of N-(2-alkynyl)anilines represents another pathway to substituted quinolines, where the reaction proceeds via a 6-endo-dig ring closure. nih.gov The directing group's ability to pre-organize the substrate and the metal catalyst is crucial for the efficiency and selectivity of these ring-forming reactions.

Photoredox Catalysis and its Enhancement by Quinoline-Based Systems

The integration of photoredox catalysis with transition metal catalysis has opened new avenues for C-H functionalization, often allowing reactions to proceed under milder conditions. rsc.orgmdpi.com Quinoline-based systems have proven to be compatible with and can be enhanced by these light-driven processes. Photoredox catalysis utilizes a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer events to activate substrates or catalytic intermediates. mdpi.commdpi.com

This approach has been successfully applied to the C-H functionalization of 8-aminoquinoline derivatives. rsc.org For instance, the visible-light-photocatalyzed C5–H nitration of N-(quinolin-8-yl)benzamide has been achieved using an organic dye as the photoredox catalyst in conjunction with a copper nitrating agent. mdpi.com In another example, an iron(III) chloride–phenanthroline complex has been used to catalyze the hydroxyalkylation of quinoline itself under blue LED light irradiation, proceeding through a radical-based mechanism. mdpi.com These methods represent a greener and more sustainable strategy for chemical synthesis, leveraging light energy to drive challenging transformations. rsc.org

Design of Ligands for Chemo-, Regio-, and Stereoselective Transformations

A key advantage of using quinoline-based directing groups is the ability to fine-tune their structure to achieve high levels of selectivity in catalytic reactions. semanticscholar.orgnih.gov The design of the ligand is critical for controlling which functional group reacts (chemoselectivity), at which position on a molecule the reaction occurs (regioselectivity), and the three-dimensional arrangement of the product (stereoselectivity).

The regioselectivity of C-H functionalization is primarily dictated by the formation of the stable five-membered metallacycle, which directs the catalyst to a specific C-H bond. semanticscholar.orgmdpi.comnih.gov However, further selectivity can be engineered by introducing steric or electronic modifications to the quinoline backbone or the directing group itself. nih.govresearchgate.net For instance, modifying the amide or carbamate linker can alter the bite angle and conformational flexibility of the ligand-metal complex, influencing its reactivity and selectivity. In chemoenzymatic dynamic kinetic resolution processes, the combination of a lipase (B570770) with a ruthenium catalyst has been used for the synthesis of axially chiral 8-arylquinoline derivatives, demonstrating how these systems can be employed to control stereochemistry. nih.gov The rational design of these ligands, often aided by computational modeling, is crucial for developing catalysts that can perform highly selective and predictable transformations. researchgate.netmdpi.com

Catalyst Recycling and Sustainability in Catalytic Processes

One approach involves the heterogenization of the catalyst by immobilizing it on a solid support, such as ceria or nanoparticles, which allows for easy separation by filtration. nih.govnih.gov For instance, a copper catalyst supported on ceria has been developed for the sustainable synthesis of quinolines and demonstrated good recyclability. nih.gov Another strategy for homogeneous catalysts involves modifying the ligand to facilitate catalyst precipitation after the reaction is complete. Dorian Didier and Emmanuelle Schulz have described a process where an anthracene-modified bis(oxazoline) ligand allows for the precipitation of the copper catalyst complex, which can then be reused for multiple cycles. chemistryviews.org The development of such recyclable catalytic systems is essential for the practical application of these powerful synthetic methods in more sustainable industrial processes. mdpi.com

Future Research Directions and Unexplored Avenues for Quinolin 8 Yl O Tolylcarbamate

Development of Novel and Efficient Synthetic Routes for Complex Architectures

One promising avenue is the application of C-H activation strategies. researchgate.net These methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence. For instance, rhodium-catalyzed C-H amidation has been successfully employed for the synthesis of 8-aminoquinolines, which are precursors to carbamates. ibs.re.kr Exploring similar catalytic systems for the direct carbamoylation of 8-hydroxyquinoline (B1678124) with o-tolyl isocyanate could represent a significant advancement.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of Quinolin-8-yl o-tolylcarbamate. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer reaction conditions. The implementation of flow synthesis could also facilitate the scale-up of the production of this compound for further studies and potential applications.

| Synthetic Approach | Potential Advantages | Key Challenges |

| C-H Activation | Atom economy, reduced step count | Catalyst cost and sensitivity, regioselectivity |

| One-Pot Synthesis | Time and resource efficiency | Compatibility of reagents and intermediates |

| Flow Chemistry | Scalability, safety, process control | Initial setup cost, potential for clogging |

| Green Chemistry | Reduced environmental impact | Catalyst and solvent selection |

Advanced Spectroscopic Studies for In-situ Reaction Monitoring

The real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are powerful tools for in-situ reaction monitoring. spectroscopyonline.com For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy could be employed to follow the consumption of reactants (8-hydroxyquinoline and o-tolyl isocyanate) and the formation of the carbamate (B1207046) product in real-time. rsc.orgrsc.orgresearchgate.net

This approach would enable the precise determination of reaction endpoints, the identification of optimal reaction conditions, and the detection of any potential side reactions or intermediates. spectroscopyonline.com For example, in-situ FTIR could monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration and the appearance of the carbamate carbonyl (C=O) stretch. This data is crucial for optimizing reaction parameters to maximize yield and minimize impurities.

Moreover, two-dimensional NMR spectroscopy, such as COSY and HMBC, while typically used for the characterization of the final product, could potentially be adapted for in-situ studies in specialized NMR tubes to provide detailed structural information about intermediates formed during the reaction. researchgate.net

| Spectroscopic Technique | Information Gained | Applicability to Synthesis |

| In-situ FTIR | Functional group changes, reaction kinetics | Real-time monitoring of reactant consumption and product formation |

| In-situ Raman | Molecular vibrations, complementary to FTIR | Suitable for reactions in aqueous media and for monitoring solid phases |

| Process NMR | Quantitative analysis of reaction components | Can provide detailed kinetic and mechanistic data |

Integration of Machine Learning and AI in Design and Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical sciences, from the prediction of molecular properties to the design of novel synthetic routes. researchgate.netdoaj.orgmdpi.com For this compound and its derivatives, ML models could be trained on existing datasets of quinoline (B57606) compounds to predict various properties, including their potential biological activities and spectroscopic characteristics. researchgate.netmdpi.com

Generative models, a subset of AI, can be employed to design novel quinoline-based molecules with desired properties. By learning the underlying patterns in the chemical space of known quinoline derivatives, these models can propose new structures that are likely to exhibit specific biological activities or material properties. This in-silico screening approach can significantly accelerate the discovery of new lead compounds, reducing the time and cost associated with experimental screening. mdpi.com

Furthermore, ML algorithms can be utilized to predict the outcomes of chemical reactions, aiding in the optimization of synthetic routes for this compound. By analyzing vast amounts of reaction data, these models can identify the optimal catalysts, solvents, and reaction conditions to achieve the highest yields and purities. doaj.org

| AI/ML Application | Potential Impact | Data Requirements |

| QSAR Modeling | Prediction of biological activity | Large dataset of compounds with known activities |

| Generative Models | Design of novel quinoline derivatives | Extensive chemical structure database |

| Reaction Prediction | Optimization of synthetic routes | Comprehensive reaction databases |

| Spectroscopic Prediction | Aiding in structure elucidation | Large library of spectral data |

Investigation of Supramolecular Properties in Solution Phase

The study of non-covalent interactions is crucial for understanding the behavior of molecules in biological systems and for the design of new materials. This compound possesses several features that suggest a rich supramolecular chemistry, including aromatic rings capable of π-π stacking and hydrogen bond donors and acceptors.

Future research should focus on investigating the self-assembly and host-guest chemistry of this compound in the solution phase. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy can be used to study the formation of supramolecular aggregates and to determine the binding affinities with various host molecules, such as cyclodextrins or calixarenes.

Understanding the supramolecular properties of this compound could open up new applications in areas such as drug delivery, sensing, and materials science. For example, the encapsulation of this molecule within a host could enhance its solubility, stability, or biological activity.

Exploration of New Catalytic Transformations

The quinoline scaffold is a privileged structure in medicinal chemistry and can also serve as a ligand for transition metal catalysts. The nitrogen atom of the quinoline ring and the oxygen atoms of the carbamate group in this compound could potentially coordinate with metal centers, leading to the formation of catalytically active complexes.

A significant area for future research is the exploration of the catalytic activity of metal complexes of this compound in various organic transformations. For instance, these complexes could be screened for their efficacy in cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the o-tolyl group can be systematically varied to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Furthermore, the carbamate moiety itself can be a target for catalytic transformations. For example, the development of catalysts for the selective cleavage or modification of the carbamate group could be valuable for prodrug strategies or for the synthesis of other functionalized quinoline derivatives.

| Catalytic Application | Metal | Potential Reaction |

| Cross-Coupling | Palladium, Nickel | Suzuki, Heck, Sonogashira reactions |

| Hydrogenation | Rhodium, Ruthenium | Reduction of unsaturated bonds |

| Oxidation | Copper, Iron | Oxidation of alcohols or hydrocarbons mdpi.com |

| C-H Functionalization | Palladium, Rhodium | Direct functionalization of the quinoline core |

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound. researchgate.netsemanticscholar.org

Future theoretical studies should focus on several key areas. Firstly, DFT calculations can be used to predict the geometries and energies of different conformers of the molecule, providing a deeper understanding of its three-dimensional structure. Secondly, the calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help to predict the reactive sites of the molecule and its potential for intermolecular interactions. researchgate.netsemanticscholar.org

Furthermore, theoretical models can be employed to guide the design of new experiments. For example, the prediction of reaction mechanisms and transition state energies can aid in the development of more efficient synthetic routes. Similarly, the computational screening of the binding of this compound to various biological targets could help to identify potential therapeutic applications. researchgate.net

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement strict quality control for starting materials (e.g., o-tolyl isocyanate purity ≥98%). Use automated reactors to control stirring rates and heating gradients. Track reproducibility via control charts for yield, purity, and spectral data across ≥3 independent batches .

Q. How should researchers design studies to differentiate between the compound’s inherent reactivity and solvent/ligand effects in catalytic applications?

- Methodological Answer : Conduct solvent screening (polar aprotic vs. nonpolar) with fixed catalyst loadings. Use ligand-activity cliffs (e.g., phosphine vs. NHC ligands) to isolate electronic vs. steric contributions. Compare turnover numbers (TONs) under identical conditions and statistically analyze outliers .

Literature & Regulatory Context

Q. How can structural analogs of this compound be evaluated for regulatory compliance in international research collaborations?

- Methodological Answer : Cross-reference analogs against DEA Scheduling Actions (e.g., PB-22 derivatives) and EMA/FDA databases. Use QSAR models to predict psychoactive potential and prioritize low-risk scaffolds. Document compliance in supplementary materials, citing 21 CFR Part 1308 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.